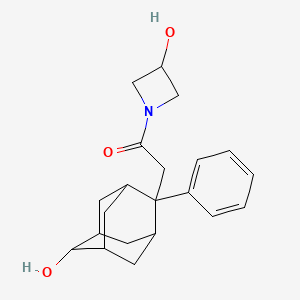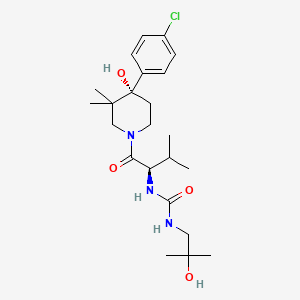
Borussertib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borussertib is a covalent-allosteric inhibitor of protein kinase Akt . It is a first-in-class covalent-allosteric AKT inhibitor that displays antitumor activity . It has shown strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways .
Synthesis Analysis
The crystal structure of borussertib inspired the structure-based design of novel probe molecules by directed derivatization . A robust synthetic route was developed that enabled the synthetic access to a series of highly diverse 1,6-naphthyridinone-based compounds .Molecular Structure Analysis
The first crystal structure of autoinhibited AKT1 in complex with the covalent-allosteric inhibitor borussertib provides critical insights into the structural basis of AKT1 inhibition .Chemical Reactions Analysis
Borussertib shows a covalent-allosteric mode of action while binding at the interdomain region between the kinase-domain (white) and the PH-domain (green) .Physical And Chemical Properties Analysis
Borussertib has a molecular formula of C36H32N6O3 and a molecular weight of 596.68 . It is soluble in DMSO up to 10 mM .Applications De Recherche Scientifique
Application in Pancreatic and Colorectal Cancer Research
Specific Scientific Field
This application falls under the field of Oncology , specifically the study of Pancreatic and Colorectal Cancer .
Summary of the Application
Borussertib has been used in preclinical studies to investigate its efficacy in combination with Trametinib in treating KRAS-Mutant Pancreatic and Colorectal Cancer .
Methods of Application or Experimental Procedures
In the preclinical studies, Borussertib was administered at 20 mg/kg per intraperitoneal injection once daily, either as monotherapy or in combination with the targeted MEK inhibitor Trametinib at 0.5 mg/kg administered perorally for 5 days per week .
Results or Outcomes
The comprehensive biological and preclinical evaluation of Borussertib demonstrated a strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . Furthermore, Borussertib displayed antitumor activity in combination with the MEK inhibitor Trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .
Application in Endometrial Cancer Research
Specific Scientific Field
This application falls under the field of Gynecological Oncology , specifically the study of Endometrial Cancer .
Summary of the Application
Borussertib has been used in transcriptome analysis of an AKT inhibitor-resistant endometrial cancer cell line .
Methods of Application or Experimental Procedures
The sensitivity of eight endometrial cancer cell lines to the AKT inhibitor was analyzed. One of them was used to establish a drug-resistant cell line. Differentially expressed genes (DEGs) were examined using RNA sequencing (RNA-seq) .
Results or Outcomes
RNA-seq identified 617 DEGs. Hub genes were selected using bioinformatics analysis. The top 10 hub genes were TNF, CDH1, CCND1, COL1A1, CDH2, ICAM1, CAV1, THBS1, NCAM1, and CDKN2A. Relative mRNA expression was significantly upregulated for TNF, CDH1, CCND1, THBS1, p16INK4a, and p14ARF and significantly downregulated for CDH2, ICAM1, and NCAM1 in the Borussertib-resistant endometrial cancer cell line .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRBOYWXDLHDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borussertib | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

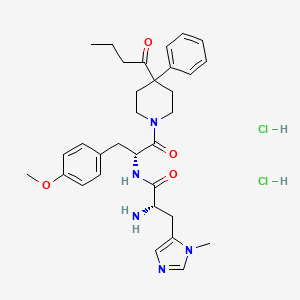

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
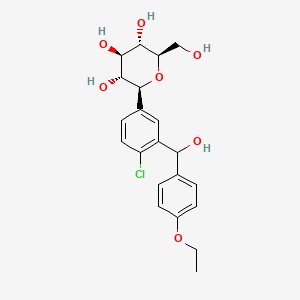
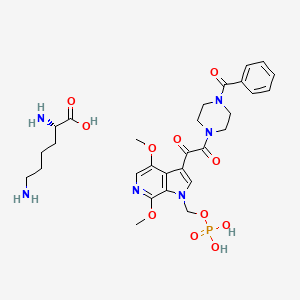
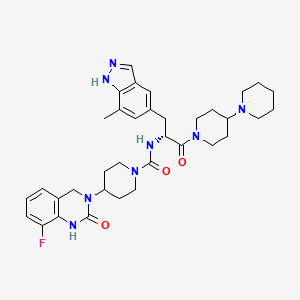
![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
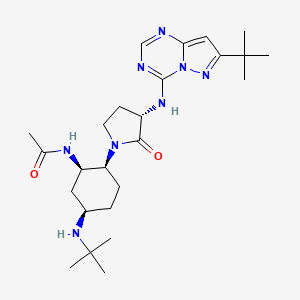
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
